N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
CAS No.:
Cat. No.: VC14803875
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O2/c29-21(15-23(7-12-30-13-8-23)28-10-1-2-11-28)25-18-5-6-19-20(14-18)27-22(26-19)17-4-3-9-24-16-17/h1-6,9-11,14,16H,7-8,12-13,15H2,(H,25,29)(H,26,27) |
| Standard InChI Key | DLARGFZIOAVZII-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1(CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)N5C=CC=C5 |
Introduction
N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that integrates several heterocyclic systems, including a pyridine ring, a benzimidazole moiety, a tetrahydro-2H-pyran ring, and a pyrrole ring. This compound is characterized by its unique structural features, which may contribute to its potential biological activity and therapeutic applications.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including coupling reactions to assemble the various heterocyclic components. Common methods might involve the use of carbodiimide coupling agents for amide bond formation and palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds between the heterocyclic rings.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not readily available, compounds with similar structural features often exhibit significant pharmacological properties. The presence of benzimidazole and pyridine rings, for example, can interact with various biological targets, suggesting potential applications in medicinal chemistry.
Comparison with Similar Compounds
Research Findings and Future Directions
Research on compounds like N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is ongoing, with a focus on understanding their structural contributions to biological activity. Future studies should aim to elucidate the compound's mechanism of action and explore its potential therapeutic applications through in vitro and in vivo experiments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume